![molecular formula C19H25N5O4 B2917168 7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941974-59-0](/img/structure/B2917168.png)
7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Activity in Cardiovascular Applications : Compounds structurally similar to 7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione have been synthesized and evaluated for their cardiovascular activities. These compounds displayed strong prophylactic antiarrhythmic activity and some showed hypotensive activity (Chłoń-Rzepa et al., 2004).
Antitumor Activity and Vascular Relaxing Effect : Novel heterocycles related to this compound were synthesized, exhibiting antitumor activity and some potential for vascular relaxing effects (Ueda et al., 1987).
Radical Scavengers and Antioxidants : Research into structurally similar compounds has indicated their potential as radical scavengers and antioxidants, which could have implications in various therapeutic areas (Han et al., 2007).
Chemical Synthesis and Molecular Studies
Efficient Synthesis Methods : Studies have been conducted on efficient synthesis methods of compounds within this chemical class, indicating a broad interest in exploring their potential applications (Behforouz et al., 1996).
Investigation of Reaction Properties : The chemical reactions and properties of related compounds have been extensively investigated, contributing to a deeper understanding of their potential applications in various fields (Kremzer et al., 1981).
Structure-Activity Relationships : Studies have been done to understand the structure-activity relationships of these compounds, particularly in the context of purine nucleoside phosphorylase and its substrate properties (Bzowska et al., 1988).
Pharmacological Evaluation
Psychotropic Activity Evaluation : Compounds with structural similarities have been evaluated for their potential psychotropic activities, showing promise in areas like antidepressant and anxiolytic effects (Chłoń-Rzepa et al., 2013).
Antiinflammatory Activity : Some analogues based on this compound have shown antiinflammatory activities, indicating their potential use in treating conditions like arthritis (Kaminski et al., 1989).
Antiviral Activity : There's research indicating that similar compounds may possess antiviral properties, providing a basis for future therapeutic applications (Kini et al., 1991).
properties
IUPAC Name |
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-11(2)20-18-21-16-15(17(26)22-19(27)23(16)4)24(18)9-13(25)10-28-14-7-5-12(3)6-8-14/h5-8,11,13,25H,9-10H2,1-4H3,(H,20,21)(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBBHKJXGLXMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NC(C)C)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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